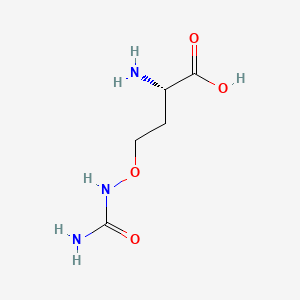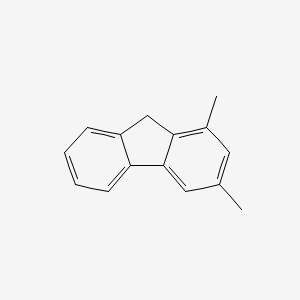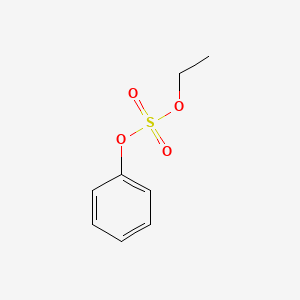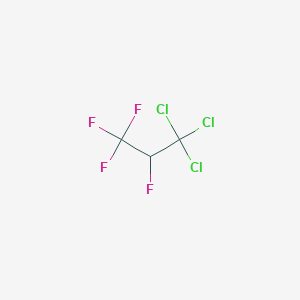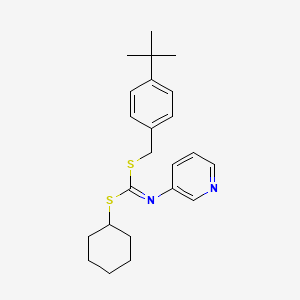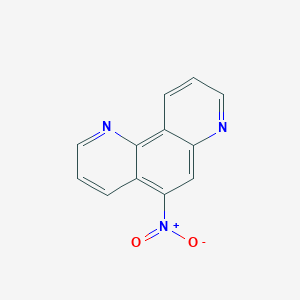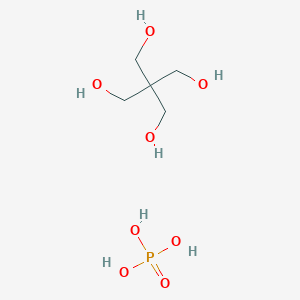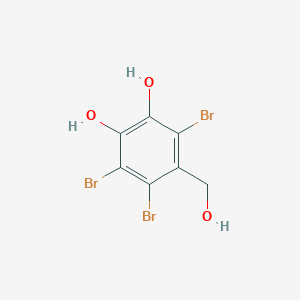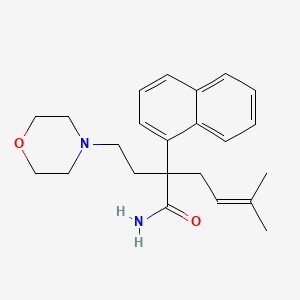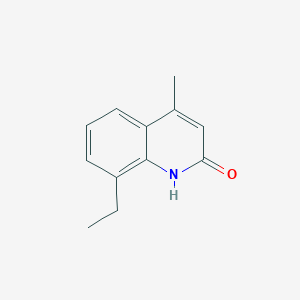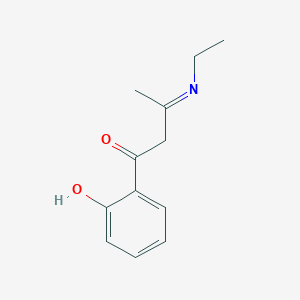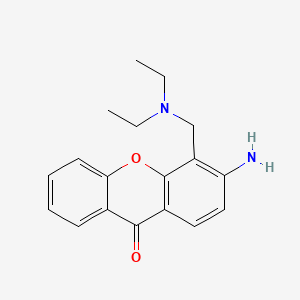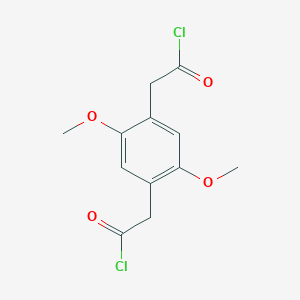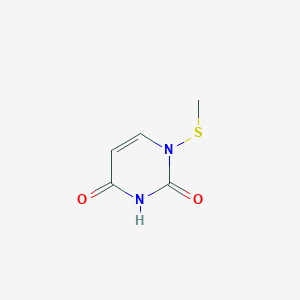
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of starting pyrimidine compounds. For instance, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine can be acylated using acetic or propionic anhydrides. The resulting compounds are then transformed upon refluxing in butanol with sodium methoxide as a base, producing pyrido[2,3-d]pyrimidin-5-ones containing an intact methylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acylation and refluxing techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.
化学反应分析
Types of Reactions: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for substitution reactions.
Solvents: Butanol for refluxing reactions.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with substituted functional groups replacing the methylsulfanyl group.
科学研究应用
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects such as antiproliferative and antimicrobial activities .
相似化合物的比较
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure but different functional groups at specific positions.
Uniqueness: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
49547-75-3 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC 名称 |
1-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-10-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) |
InChI 键 |
JRAPXXZGXDQSME-UHFFFAOYSA-N |
规范 SMILES |
CSN1C=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
